4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUUZOXJQUXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Piperazine Ring
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Nucleophilic substitution : The secondary amine in the piperazine ring undergoes alkylation or acylation. For example, reactions with alkyl halides or acyl chlorides yield N-substituted derivatives.
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Ring-opening reactions : Under strong acidic or basic conditions, the piperazin-2-one ring can hydrolyze to form linear diamines.
Thiazole Moiety
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Electrophilic aromatic substitution : The thiazole ring participates in reactions such as nitration or halogenation at the 5-position due to electron-deficient aromatic character.
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Coordination chemistry : The sulfur and nitrogen atoms in the thiazole ring can act as ligands for metal ions (e.g., Pd, Cu).
Benzo[d] dioxolyl Acetyl Group
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Hydrolysis : The acetyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
Mechanistic Insights
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Cyclization mechanism : Base-mediated intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon forms the piperazin-2-one ring.
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Acylation selectivity : The thiazole nitrogen’s lower nucleophilicity compared to the piperazine nitrogen directs acylation to the latter.
Comparative Reactivity with Analogues
Reactivity trends observed in structurally related compounds (e.g., piperazine derivatives with substituted aryl groups) suggest:
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Electron-withdrawing groups on the benzo[d] dioxole ring decrease electrophilic substitution rates on the thiazole.
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Steric hindrance from the cyclopropane group in analogues slows nucleophilic substitution at the piperazine nitrogen.
Unresolved Reactivity and Research Gaps
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Oxidation behavior : The stability of the thiazole ring under oxidative conditions (e.g., H₂O₂, KMnO₄) remains unstudied.
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Photochemical reactions : Potential for [2+2] cycloadditions or radical-mediated pathways has not been explored.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 16
- N : 4
- O : 3
Molecular Weight
- Approximately 300.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Research indicates that compounds similar to 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one exhibit significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Neuropharmacological Effects
Studies have suggested that piperazine derivatives can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the benzo[d][1,3]dioxole and thiazole groups may enhance these effects by influencing neurotransmitter systems .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Piperazine | Piperazine derivative |
| 2 | Cyclization | Thioketone | Thiazole derivative |
| 3 | Acylation | Benzo[d][1,3]dioxole acetyl chloride | Final compound |
Case Study 1: Anticancer Evaluation
A study conducted on a series of similar compounds demonstrated that derivatives with the benzo[d][1,3]dioxole structure exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Antimicrobial Testing
Another investigation focused on testing the antimicrobial activity of thiazole-containing compounds against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Backbone Flexibility: The target compound’s piperazin-2-one core is more rigid than the piperazine in ASN90 or the thiazolidinone in Compound 5a . This rigidity may enhance target selectivity but reduce solubility.
Electronic Effects :
- The thiazole ring in the target compound and Compound 89 introduces electron-withdrawing effects, contrasting with the electron-rich benzoxazole in ’s derivatives . This difference could modulate interactions with enzymes like kinases or proteases.
Synthetic Complexity :
- Compounds like ASN90 and 89 require multi-step coupling (TBTU/DMAP) and chromatography , whereas the target compound’s synthesis (inferred) may involve simpler amidation or cyclization steps akin to ’s reflux-based methods .
Physicochemical Properties
- Lipophilicity : The benzodioxole and thiazole groups increase logP values, enhancing membrane permeability but risking solubility issues (e.g., ’s compounds have melting points >170°C due to aromatic stacking ).
- Metabolic Stability : Benzodioxole’s methylenedioxy group may reduce oxidative metabolism, as seen in ASN90’s in vivo stability .
Biological Activity
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 302.35 g/mol. The structure includes:
- A benzo[d][1,3]dioxole ring that contributes to its pharmacological profile.
- A thiazole moiety known for its role in various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
These results indicate that derivatives containing the benzo[d][1,3]dioxole structure can effectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells (IC50 > 150 µM) .
The anticancer mechanisms of these compounds have been investigated through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays indicated an increase in apoptosis in treated cells.
- Cell Cycle Analysis : These compounds caused cell cycle arrest at specific phases, contributing to their anticancer effects.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) : Compounds related to this structure have shown potential as AChE inhibitors, which is significant for treating neurodegenerative diseases.
- α-Amylase Inhibition : The compound's ability to inhibit α-amylase suggests potential applications in managing diabetes by controlling carbohydrate metabolism .
Case Studies
A notable study synthesized several derivatives based on the thiazole and benzo[d][1,3]dioxole frameworks and evaluated their biological activities. Among these, some exhibited promising results in terms of anticancer activity and enzyme inhibition:
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 4.36 | |
| Compound B | AChE Inhibition | 15.26 |
These findings underscore the potential therapeutic applications of such compounds in oncology and neurology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
